molecular formula C21H28N2O4 B6021322 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

カタログ番号: B6021322
分子量: 372.5 g/mol
InChIキー: HAWNZINVYJBXJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a bicyclo[2.2.1]heptan-3-one core modified with a 2-oxa bridge and three methyl groups (positions 4,7,7). A piperazine ring, substituted at the 4-position with a 4-methoxyphenyl group, is attached via a carbonyl linker.

特性

IUPAC Name

1-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-19(2)20(3)9-10-21(19,27-18(20)25)17(24)23-13-11-22(12-14-23)15-5-7-16(26-4)8-6-15/h5-8H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWNZINVYJBXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route involves the reaction of 4-methoxyphenylpiperazine with a suitable carbonylating agent to introduce the carbonyl group. This intermediate is then reacted with a bicyclic oxabicycloheptane derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or quinone derivative, while reduction of the carbonyl group may produce an alcohol.

科学的研究の応用

Introduction to 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

The compound This compound is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound integrates a bicyclic structure with a piperazine moiety, which is commonly associated with various therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

Pharmacological Potential

The presence of the piperazine moiety suggests that this compound could interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that similar compounds may have effects on mood regulation and cognitive functions, making them candidates for treating conditions such as depression, anxiety, and schizophrenia.

Case Studies and Research Findings

Recent studies have highlighted the following applications:

  • Antidepressant Activity : Compounds with similar structures have been shown to exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.
  • Anxiolytic Effects : Research indicates that piperazine derivatives can exert anxiolytic effects by interacting with GABAergic systems, which are crucial for anxiety regulation.
  • Neuroprotective Properties : Some studies suggest potential neuroprotective effects against neurodegenerative diseases, possibly by reducing oxidative stress or modulating neuroinflammatory responses.

作用機序

The mechanism of action of 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets.

類似化合物との比較

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Compound A : 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • Core : Identical 7-oxabicyclo[2.2.1]heptane.
  • Substituents :
    • Piperazine substituted with 4-methyl (vs. 4-methoxyphenyl in the target compound).
    • Carboxylic acid at position 2 (vs. ketone in the target).
  • Implications : The carboxylic acid enhances hydrophilicity (lower logP) compared to the target compound’s lipophilic 4-methoxyphenyl group. This difference may alter blood-brain barrier penetration and receptor selectivity.
Compound B : 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK30)
  • Core: Linear pentanone (vs. bicyclic oxabicycloheptanone).
  • Substituents :
    • Piperazine substituted with 4-(trifluoromethyl)phenyl (electron-withdrawing CF₃ vs. electron-donating OCH₃ in the target).
  • Implications: The trifluoromethyl group increases metabolic stability but may reduce affinity for receptors sensitive to steric bulk.
Compound C : 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one
  • Core: Chromen-2-one (coumarin derivative) with a methoxy group (vs. bicycloheptanone).
  • Substituents :
    • Piperazine linked via a propoxy group (vs. carbonyl in the target compound).
    • 4-Methylbenzyl substitution on piperazine (vs. 4-methoxyphenyl).
  • Implications: The chromenone core may confer fluorescence properties useful in imaging but reduces structural similarity to the target’s rigid bicyclic system.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~434.5 g/mol ~322.3 g/mol ~368.4 g/mol ~489.6 g/mol
logP (Predicted) ~3.5 (moderate lipophilicity) ~1.8 (hydrophilic) ~4.2 (high lipophilicity) ~3.9 (moderate)
Solubility Low (bicyclic core) High (carboxylic acid) Moderate (CF₃ group) Low (chromenone core)
Potential Targets 5-HT₁A, α-adrenergic Enzymes (e.g., proteases) Dopamine D₂, 5-HT₂A Kinases, estrogen receptors

Computational and Proteomic Insights

  • CANDO Platform Analysis : Compounds with similar proteomic interaction signatures may share functional behavior despite structural differences. The target compound’s bicyclic core and arylpiperazine group could yield a unique interaction profile distinct from Compounds A–C, particularly in neurotransmitter-associated pathways.
  • For example, the target compound’s methoxy group may upregulate neuroprotective genes, whereas Compound B’s CF₃ group could induce stress-response pathways.

生物活性

The compound 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is a complex organic molecule with potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.3886 g/mol

Structural Features

The compound features a bicyclic structure combined with a piperazine moiety, which is often associated with various pharmacological activities. The presence of the methoxyphenyl group may enhance its lipophilicity and receptor binding affinity.

Pharmacological Effects

  • Receptor Interaction : The compound is hypothesized to interact with various G protein-coupled receptors (GPCRs), which are crucial in many physiological processes. GPCRs are known for their role in signal transduction and are common targets for drug development .
  • Antidepressant Activity : Preliminary studies suggest that piperazine derivatives exhibit antidepressant-like effects, potentially through modulation of serotonin and dopamine pathways. The methoxy substitution may enhance these effects by improving receptor selectivity.
  • Neuroprotective Effects : Some derivatives of similar structures have shown neuroprotective properties, which could be relevant for conditions like Alzheimer's disease or other neurodegenerative disorders.

The exact mechanisms remain to be fully elucidated; however, it is believed that the compound may exert its effects through:

  • Inhibition of Reuptake Transporters : Similar compounds often inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine.
  • Modulation of Neurotransmitter Release : By influencing calcium channels or other signaling pathways, the compound may enhance neurotransmitter release.

Study 1: Antidepressant-Like Effects

A study conducted on piperazine derivatives indicated significant antidepressant-like effects in animal models. The results suggested that compounds with similar structural features could reduce immobility time in forced swim tests, indicating enhanced mood .

Study 2: Neuroprotective Potential

Research highlighted that certain piperazine derivatives possess neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential therapeutic applications for neurodegenerative diseases .

Study 3: Receptor Binding Studies

Binding affinity studies have shown that compounds similar to the target molecule exhibit high affinity for serotonin receptors (5-HT1A and 5-HT2A). This indicates a possible mechanism for mood modulation and anxiety reduction .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves coupling 4-(4-methoxyphenyl)piperazine with the bicyclic carbonyl precursor via amidation or carbamate-forming reactions. Key steps include activating the carbonyl group (e.g., using CDI or HATU) and optimizing reaction conditions (e.g., anhydrous DMF, inert atmosphere). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How should researchers characterize its structural features?

Use a combination of spectroscopic methods:

  • ¹H/¹³C NMR to confirm the piperazine and bicyclic framework.
  • IR spectroscopy to verify carbonyl (C=O) and ether (C-O-C) stretches.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallinity assessment, X-ray diffraction (as in ) is ideal for resolving stereochemistry .

Q. What safety precautions are critical during handling?

Refer to safety data sheets for piperazine derivatives (e.g., ):

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in a dry, cool environment away from oxidizers .

Q. How to optimize the acylation step during synthesis?

Screen catalysts (e.g., DMAP, pyridine) and solvents (THF, DCM) under varying temperatures (0°C to reflux). Monitor progress via TLC or HPLC , and isolate intermediates using acid-base extraction .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis or resolution?

Given the bicyclic structure, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or use enzymatic resolution with lipases (e.g., Candida antarctica). highlights enantioselective receptor studies, emphasizing the need for chirally pure samples .

Q. How to evaluate receptor binding affinity (e.g., serotonin/dopamine receptors)?

Conduct radioligand displacement assays (e.g., using [³H]spiperone for D2/D3 receptors) or measure functional responses via cAMP inhibition assays in transfected HEK293 cells. Competitive binding curves and IC₅₀ calculations are critical (see for analogous methodologies) .

Q. What computational approaches predict pharmacokinetic properties?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess interactions with target receptors. Use ADMET prediction tools (e.g., SwissADME) to estimate solubility, CYP450 metabolism, and blood-brain barrier permeability .

Q. How to analyze environmental fate and biodegradation pathways?

Design hydrolysis/photolysis studies (pH 5–9, UV light exposure) and microbial degradation assays (activated sludge or soil microcosms). Quantify degradation products via LC-MS/MS and assess ecotoxicity using Daphnia magna or algal growth inhibition tests (aligned with ’s framework) .

Q. What methodologies identify metabolites in hepatic models?

Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes. Extract metabolites using SPE cartridges and analyze via LC-QTOF-MS with metabolomics software (e.g., XCMS). Compare fragmentation patterns to reference libraries .

Q. How does crystal packing influence physicochemical stability?

Conduct X-ray crystallography to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Perform stability studies under accelerated conditions (40°C/75% RH) and monitor degradation via DSC/TGA and PXRD (as in ) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。